Goniodiol 7-acetate

Description

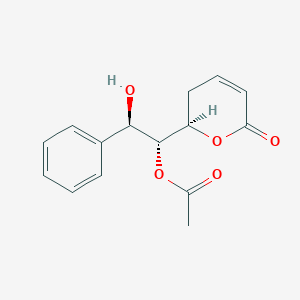

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R)-2-hydroxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-10(16)19-15(12-8-5-9-13(17)20-12)14(18)11-6-3-2-4-7-11/h2-7,9,12,14-15,18H,8H2,1H3/t12-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNYDADZMLZTAX-YUELXQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1CC=CC(=O)O1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]([C@H]1CC=CC(=O)O1)[C@@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914520 | |

| Record name | 2-Hydroxy-1-(6-oxo-3,6-dihydro-2H-pyran-2-yl)-2-phenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96422-53-6 | |

| Record name | (6R)-6-[(1R,2R)-1-(Acetyloxy)-2-hydroxy-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96422-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Goniodiol-7-monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096422536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-1-(6-oxo-3,6-dihydro-2H-pyran-2-yl)-2-phenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Goniodiol 7-acetate: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Goniodiol 7-acetate, a styryl-lactone natural product with significant cytotoxic and anticancer properties. The document details its primary natural source, a comprehensive experimental protocol for its isolation and purification, and its characteristic analytical data.

Natural Source

This compound is a phytochemical predominantly isolated from the leaves of Goniothalamus wynaadensis, a plant belonging to the Annonaceae family. This species is native to the Western Ghats of India and has been traditionally used in folk medicine. While other Goniothalamus species, such as Goniothalamus amuyon and Goniothalamus griffithii, have also been reported to produce this compound, G. wynaadensis serves as a well-documented and primary source for its extraction.

Experimental Protocols

The following section outlines a detailed methodology for the extraction, isolation, and purification of this compound from the leaves of Goniothalamus wynaadensis.

Plant Material Collection and Preparation

Fresh leaves of Goniothalamus wynaadensis are collected and authenticated. The leaves are then shade-dried at room temperature for a period of 10-15 days. The dried leaves are ground into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction of Crude Phytochemicals

The powdered plant material (approximately 2.5 kg) is subjected to sequential solvent extraction using a soxhlet apparatus. The extraction is performed with solvents of increasing polarity, starting with hexane, followed by ethyl acetate, and finally methanol. The ethyl acetate extract is the primary source for the isolation of this compound. The solvent from the ethyl acetate extract is evaporated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

Isolation and Purification by Column Chromatography

The crude ethyl acetate extract (approximately 2.5 g) is subjected to column chromatography for the separation and purification of this compound.

-

Adsorbent: Silica gel (60-120 mesh) is used as the stationary phase.

-

Column Preparation: A glass column is packed with a slurry of silica gel in hexane to create a uniform stationary phase.

-

Elution: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column. The elution is carried out using a gradient solvent system of hexane and ethyl acetate. The polarity of the mobile phase is gradually increased by increasing the percentage of ethyl acetate in hexane.

-

Fraction Collection: Fractions are collected in regular volumes (e.g., 20 mL each) and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) and visualized under UV light and by staining with an appropriate reagent (e.g., ceric sulfate).

-

Identification and Isolation: Fractions showing a prominent spot corresponding to this compound are pooled together. The solvent is evaporated from the pooled fractions to yield the purified compound. Further purification can be achieved by recrystallization from a suitable solvent system like hexane-ethyl acetate to obtain pure, crystalline this compound. From a 70:30 hexane:ethyl acetate fraction, 89 mg of a mixture containing this compound can be obtained.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Isolation Yield of this compound from Goniothalamus wynaadensis

| Plant Material | Initial Dry Weight | Extract | Crude Extract Weight | Elution Solvent System (Hexane:Ethyl Acetate) | Yield of Mixed Fraction |

| Leaves | 2.5 kg | Ethyl Acetate | 2.5 g | 70:30 | 89 mg |

Note: The yield provided is for a fraction containing this compound and other compounds. Further purification is required to determine the exact yield of the pure compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.41-7.29 (m, 5H, Ar-H), 6.95 (dd, J = 9.5, 5.0 Hz, 1H, H-3), 6.10 (d, J = 9.5 Hz, 1H, H-2), 5.30 (d, J = 5.0 Hz, 1H, H-7), 5.01 (m, 1H, H-6), 3.91 (dd, J = 5.0, 2.5 Hz, 1H, H-8), 2.85 (m, 1H, H-4a), 2.15 (s, 3H, OAc), 2.10 (m, 1H, H-4b), 1.95 (m, 1H, H-5a), 1.75 (m, 1H, H-5b) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 170.5 (C=O, acetate), 163.0 (C-1), 145.0 (C-3), 137.5 (Ar C-1'), 128.8 (Ar C-2', 6'), 128.5 (Ar C-4'), 126.5 (Ar C-3', 5'), 121.0 (C-2), 78.5 (C-6), 75.0 (C-7), 70.0 (C-8), 30.0 (C-4), 25.0 (C-5), 21.0 (CH₃, acetate) |

| Mass Spectrometry (ESI-MS) | m/z 277.10 [M+H]⁺ |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the isolation of this compound.

Goniothalamus amuyon: A Promising Source of the Cytotoxic Compound Goniodiol 7-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniothalamus amuyon, a plant belonging to the Annonaceae family, has been identified as a natural source of several bioactive compounds, among which Goniodiol 7-acetate, a styryl-lactone, has demonstrated significant cytotoxic potential against various cancer cell lines. This technical guide provides a comprehensive overview of the isolation, characterization, and cytotoxic activity of this compound from Goniothalamus amuyon, intended to serve as a resource for researchers in oncology and natural product-based drug discovery.

Isolation of this compound from Goniothalamus amuyon

While a highly detailed, step-by-step protocol for the isolation of this compound specifically from Goniothalamus amuyon is not extensively documented in a single source, the general methodology can be inferred from multiple studies on Goniothalamus species. The process typically involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Isolation and Purification

-

Plant Material Collection and Preparation:

-

Collect fresh stems of Goniothalamus amuyon.

-

Air-dry the plant material in a shaded, well-ventilated area to prevent degradation of bioactive compounds.

-

Grind the dried stems into a coarse powder to increase the surface area for efficient extraction.

-

-

Solvent Extraction:

-

Macerate the powdered plant material with an appropriate organic solvent, such as methanol or ethyl acetate, at room temperature for an extended period (e.g., 72 hours), with occasional agitation.

-

Repeat the extraction process multiple times (typically 3x) with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation of the Crude Extract:

-

Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Monitor the cytotoxic activity of each fraction to identify the fraction containing the compound of interest. This compound is typically found in the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

Subject the bioactive ethyl acetate fraction to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., UV light, iodine vapor, or a specific staining reagent).

-

Pool the fractions containing the compound with a similar retention factor (Rf) to that of a standard, if available.

-

Further purify the pooled fractions using repeated column chromatography or other techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The crystal structure of this compound has been determined by X-ray crystallographic analysis[1].

-

Experimental Workflow: Isolation of this compound

Caption: Workflow for the isolation and purification of this compound.

Cytotoxic Activity of this compound

This compound has demonstrated potent cytotoxic effects against a panel of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported cytotoxic activity of this compound.

| Cell Line | Cancer Type | ED50 (µg/mL) | Reference |

| KB | Human Oral Epidermoid Carcinoma | < 0.1 | Wu et al., 1991[1] |

| P-388 | Murine Lymphocytic Leukemia | < 0.1 | Wu et al., 1991[1] |

| RPMI-7951 | Human Malignant Melanoma | < 0.1 | Wu et al., 1991[1] |

| TE-671 | Human Rhabdomyosarcoma | < 0.1 | Wu et al., 1991[1] |

Experimental Protocol: Cytotoxicity Assay (General)

While the specific assay used by Wu et al. (1991) is not detailed, a standard protocol for determining cytotoxicity, such as the MTT assay, is provided below.

-

Cell Culture:

-

Culture the desired cancer cell lines in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells in a 96-well microtiter plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (untreated cells).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After incubation, carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the ED50 (or IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Experimental Workflow: Cytotoxicity Assay

Caption: Workflow for a typical in vitro cytotoxicity assay (e.g., MTT assay).

Mechanism of Action: Apoptosis Induction (Inferred)

While the specific signaling pathway for this compound-induced apoptosis has not been fully elucidated, studies on other structurally related styryl-lactones, such as goniothalamin, suggest that the cytotoxic effect is mediated through the induction of apoptosis. The proposed mechanism often involves the intrinsic (mitochondrial) pathway.

Proposed Signaling Pathway of Styryl-Lactone Induced Apoptosis

Based on evidence from related compounds, this compound likely induces apoptosis through the following cascade:

-

Induction of Cellular Stress: The compound may induce oxidative stress within the cancer cells.

-

Mitochondrial Membrane Depolarization: This leads to a loss of the mitochondrial transmembrane potential.

-

Release of Pro-apoptotic Factors: The compromised mitochondrial membrane releases pro-apoptotic proteins like cytochrome c into the cytosol.

-

Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates the initiator caspase-9, which in turn activates the executioner caspases-3 and -7.

-

Execution of Apoptosis: Activated caspases-3 and -7 cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.

Signaling Pathway Diagram: Inferred Apoptosis Pathway

Caption: Inferred intrinsic pathway of apoptosis induced by styryl-lactones.

Conclusion and Future Directions

This compound, isolated from Goniothalamus amuyon, is a potent cytotoxic agent against a range of cancer cell lines. Its activity, coupled with that of other related styryl-lactones, highlights the potential of this class of compounds in the development of novel anticancer therapeutics.

Future research should focus on:

-

Detailed Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to determine its suitability for further development.

This technical guide provides a foundational understanding of this compound as a promising lead compound from Goniothalamus amuyon. The provided protocols and data are intended to facilitate further investigation into its therapeutic potential.

References

Goniodiol 7-acetate: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goniodiol 7-acetate, a naturally occurring styryl-lactone, has garnered significant interest within the scientific community due to its potent cytotoxic activities against a range of cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and biological activity of this compound. It details experimental protocols for its isolation and synthesis, and visually represents its known mechanisms of action through signaling pathway diagrams, offering a valuable resource for researchers in oncology and natural product chemistry.

Chemical Structure and Properties

This compound is chemically defined as [6R-(7R,8R)-7-acetoxy-8-hydroxy-5,6-dihydro-6-styryl-2H-pyran-2-one]. Its structure is characterized by a six-membered unsaturated lactone ring attached to a di-substituted styryl side chain. The absolute stereochemistry has been determined as 6R, 7R, 8R.[1]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O₅ | PubChem |

| Molecular Weight | 276.28 g/mol | PubChem |

| CAS Number | 96422-53-6 | [2] |

| Appearance | White crystalline solid | |

| Natural Sources | Goniothalamus amuyon, Goniothalamus wynaadensis, Goniothalamus griffithii, Goniothalamus sesquipedalis | PubChem,[1] |

Table 1: Chemical and Physical Properties of this compound.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete, publicly available dataset is not readily compiled in a single source, the following represents a summary of expected and reported spectral features.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the identity and purity of this compound. Key expected proton signals include those for the aromatic ring, the vinyl protons of the lactone, the methine protons of the styryl side chain, and the acetyl group. The ¹³C NMR spectrum would correspondingly show signals for the carbonyl carbon of the lactone and acetate, the aromatic carbons, and the carbons of the pyranone ring and the side chain.

1.1.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a common method for determining the molecular weight of this compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information. A characteristic fragmentation would be the loss of the acetate group (CH₃COOH) from the molecular ion.

Experimental Protocols

Isolation from Natural Sources

This compound is typically isolated from the leaves and stems of various Goniothalamus species. A general workflow for its extraction and purification is outlined below.

A detailed protocol involves the following steps:

-

Extraction: Dried and powdered plant material (e.g., leaves of Goniothalamus wynaadensis) is extracted with ethyl acetate at room temperature.[1]

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Chromatography: The crude extract is subjected to column chromatography on silica gel.

-

Elution and Fractionation: The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and may be further purified by recrystallization to yield the pure compound.

Synthesis

While total synthesis of this compound is complex, a common synthetic modification is the acetylation of the related natural product, goniodiol.

A representative experimental protocol is as follows:

-

Reaction Setup: Goniodiol is dissolved in pyridine.

-

Acetylation: Acetic anhydride is added to the solution, and the reaction is stirred at room temperature.

-

Work-up: The reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate.

-

Purification: The organic layer is washed, dried, and concentrated. The resulting residue is purified by chromatography to yield this compound.[1]

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines. Its primary mechanisms of action are the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase.

Induction of Apoptosis

This compound triggers apoptosis through the activation of the caspase cascade, a family of proteases that execute cell death.

Studies on related compounds suggest that the activation of the c-Jun N-terminal kinase (JNK) signaling pathway may be an upstream event leading to caspase activation.[3] This activation is a key step in the intrinsic apoptotic pathway.

G2/M Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by causing them to arrest in the G2/M phase of the cell cycle. This prevents the cells from entering mitosis and dividing.

This cell cycle arrest is often associated with the modulation of key regulatory proteins, such as the down-regulation of the Cyclin B1/CDC2 complex, which is essential for the G2 to M phase transition.[4][5]

Conclusion

This compound stands out as a promising natural product with significant potential in the development of novel anticancer agents. Its well-defined chemical structure and potent biological activities, including the induction of apoptosis and cell cycle arrest, make it a compelling subject for further investigation. This technical guide provides a foundational understanding of its chemistry and biology, which can aid researchers in designing future studies to fully elucidate its therapeutic potential and mechanism of action. Further research is warranted to obtain a complete spectroscopic dataset and to explore its in vivo efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 96422-53-6 | this compound [phytopurify.com]

- 3. The mechanism of geranylgeraniol-induced apoptosis involves activation, by a caspase-3-like protease, of a c-jun N-terminal kinase signaling cascade and differs from mechanisms of apoptosis induced by conventional chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell cycle arrest in the G2 phase induced by phorbol ester and diacylglycerol in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Goniodiol 7-acetate: A Technical Overview of its Chemical Properties and Cytotoxic Activity

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

CAS Number: 96422-53-6

Molecular Weight: 276.28 g/mol [1]

| Property | Value | Source |

| CAS Number | 96422-53-6 | PubChem[1] |

| Molecular Formula | C₁₅H₁₆O₅ | PubChem[1] |

| Molecular Weight | 276.28 g/mol | PubChem[1] |

| IUPAC Name | [(1R,2R)-2-hydroxy-1-[(2R)-6-oxo-3,6-dihydro-2H-pyran-2-yl]-2-phenylethyl] acetate | PubChem |

| Synonyms | (+)-Goniodiol monoacetate, Goniodiol-7-monoacetate | PubChem |

Cytotoxic Activity

Goniodiol 7-acetate, a naturally occurring styrylpyrone isolated from plants of the Goniothalamus genus, has demonstrated significant cytotoxic effects against a range of human cancer cell lines.[2] This activity suggests its potential as a lead compound in the development of novel anticancer therapeutics.

| Cell Line | Activity Metric | Value | Reference |

| KB | ED₅₀ | < 0.1 µg/mL | [J Nat Prod. 1991][2] |

| P-388 | ED₅₀ | < 0.1 µg/mL | [J Nat Prod. 1991][2] |

| RPMI | ED₅₀ | < 0.1 µg/mL | [J Nat Prod. 1991] |

| TE671 | ED₅₀ | < 0.1 µg/mL | [J Nat Prod. 1991][2] |

| ASK | IC₅₀ | 10.28 µM | [ScienceAsia 48 (2022)][3] |

Experimental Protocols

Isolation of this compound from Goniothalamus repevensis

A general protocol for the isolation of this compound from the leaves and twigs of Goniothalamus repevensis involves solvent extraction followed by chromatographic separation.

-

Extraction: The plant material is extracted with methanol (MeOH).

-

Fractionation: The resulting crude extract is then subjected to column chromatography over silica gel.

-

Elution: A gradient of ethyl acetate (EtOAc) in hexanes is used to elute the fractions.

-

Crystallization: this compound is typically obtained from fractions eluted with a mixture of EtOAc-hexanes (e.g., 1:9, 1:4, and 3:7 v/v) followed by crystallization from an EtOAc-hexanes solvent system.[3]

Cytotoxicity Assay: MTT Protocol

The cytotoxic activity of this compound can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Postulated Mechanism of Action and Signaling Pathway

While the precise signaling pathway of this compound is still under investigation, studies on related styryl lactones and initial research on this compound suggest a mechanism involving the induction of apoptosis and cell cycle arrest. Some evidence points towards an interaction with α-tubulin, a key component of the cytoskeleton involved in cell division.[4]

The proposed mechanism suggests that this compound may disrupt microtubule dynamics by binding to α-tubulin. This disruption can lead to a halt in the cell cycle at the G2/M phase, preventing the cell from entering mitosis. Prolonged G2/M arrest can then trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Caption: Postulated signaling pathway for this compound induced cytotoxicity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the investigation of the cytotoxic properties of this compound.

Caption: General experimental workflow for isolating and evaluating this compound.

References

- 1. Derivation, Functionalization of (S)-Goniothalamin from Goniothalamus wightii and Their Derivative Targets SARS-CoV-2 MPro, SPro, and RdRp: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The crystal structure and cytotoxicity of goniodiol-7-monoacetate from Goniothalamus amuyon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceasia.org [scienceasia.org]

- 4. researchgate.net [researchgate.net]

X-ray Crystallography of Goniodiol 7-acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystallographic data for Goniodiol 7-acetate, a styrylpyrone isolated from Goniothalamus amuyon. The detailed molecular structure was determined by X-ray crystallographic analysis, which is crucial for understanding its chemical properties and biological activity. This document outlines the experimental protocols and presents the crystallographic data in a structured format for ease of reference and comparison.

Summary of Crystallographic Data

The following tables summarize the key quantitative data obtained from the single-crystal X-ray diffraction study of this compound.

Crystal Data and Data Collection Parameters

| Parameter | Value |

| Molecular Formula | C₁₅H₁₆O₅ |

| Molecular Weight | 276.29 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.243(2) |

| b (Å) | 12.345(3) |

| c (Å) | 26.543(5) |

| V (ų) | 2701.1(9) |

| Z | 8 |

| D(calc) (g/cm³) | 1.358 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| F(000) | 1168 |

| Crystal Size (mm) | 0.20 x 0.25 x 0.30 |

Structure Solution and Refinement

| Parameter | Value |

| Reflections Collected | 2402 |

| Unique Reflections | 2276 |

| Reflections with I > 3.0σ(I) | 1490 |

| R | 0.047 |

| R(w) | 0.057 |

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental steps:

1. Isolation and Crystallization: this compound was isolated from the leaves of Goniothalamus amuyon. The compound was then crystallized from a solution of ethyl acetate and n-hexane to obtain colorless prisms suitable for X-ray diffraction analysis.

2. Data Collection: A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected on an Enraf-Nonius CAD-4 diffractometer using graphite-monochromated Cu Kα radiation. A total of 2402 reflections were collected.

3. Structure Solution and Refinement: The crystal structure was solved by direct methods. The positions of the hydrogen atoms were determined from a difference Fourier map and were included in the final stages of refinement. The structure was refined by full-matrix least-squares methods to a final R-value of 0.047 for 1490 observed reflections.

Visualizations

Experimental Workflow for X-ray Crystallography of this compound

The following diagram illustrates the key stages of the experimental workflow, from the isolation of the compound to the final determination of its crystal structure.

The Putative Biosynthesis of Goniodiol 7-acetate in Plants: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Goniodiol 7-acetate, a member of the styryl-lactone class of secondary metabolites, has garnered significant interest for its potent cytotoxic activities. Despite its therapeutic potential, the biosynthetic pathway of this complex natural product in plants, primarily found in the Goniothalamus genus, remains to be fully elucidated. This technical guide synthesizes the current understanding of polyketide and phenylpropanoid biosynthesis to propose a putative pathway for this compound. It provides an in-depth overview of the likely precursor molecules, key enzymatic steps, and potential regulatory mechanisms. Furthermore, this document offers detailed experimental protocols for investigating this pathway and presents quantitative data from related biosynthetic systems to serve as a benchmark for future research. The included diagrams, rendered in DOT language, provide clear visual representations of the proposed biosynthetic route, experimental workflows, and relevant signaling cascades.

Introduction

Styryl-lactones are a class of plant-derived polyketides characterized by a lactone ring attached to a styryl group. These compounds, particularly those isolated from Goniothalamus species, have shown promising biological activities, including anticancer properties.[1] this compound is a notable example, and understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This guide outlines a hypothesized biosynthetic pathway for this compound, drawing parallels with established pathways for other plant polyketides and phenylpropanoids.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a hybrid pathway integrating primary metabolism from the shikimate and acetate pathways. The overall process can be divided into three main stages: 1) formation of the phenylpropanoid starter unit, 2) assembly of the polyketide chain and lactone ring formation, and 3) post-synthesis modifications.

Stage 1: Synthesis of the Phenylpropanoid Starter Unit via the Shikimate Pathway

The styryl moiety of this compound is derived from the aromatic amino acid L-phenylalanine, which is synthesized through the shikimate pathway.[2][3] This pathway is the primary route for the biosynthesis of aromatic compounds in plants.[4][5]

The key steps leading to the phenylpropanoid starter unit are:

-

L-Phenylalanine Synthesis: The shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), ultimately yielding chorismate. Chorismate is then converted to L-phenylalanine.[2][5]

-

Deamination to Cinnamic Acid: L-phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form trans-cinnamic acid. This is a committed step in the phenylpropanoid pathway.[6][7]

-

Hydroxylation to p-Coumaric Acid: trans-Cinnamic acid is subsequently hydroxylated by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to produce p-coumaric acid.[8]

-

Activation to p-Coumaroyl-CoA: Finally, p-coumaric acid is activated to its thioester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) . This activated molecule serves as the starter unit for polyketide synthesis.

Stage 2: Polyketide Chain Elongation and Lactonization via the Acetate Pathway

The lactone ring of this compound is formed from acetate units supplied by the acetate pathway.[9]

-

Malonyl-CoA Formation: The basic building block for polyketide synthesis is malonyl-CoA, which is formed by the carboxylation of acetyl-CoA, a central metabolite, by Acetyl-CoA Carboxylase (ACC) .[10]

-

Polyketide Synthesis and Cyclization: A Type III Polyketide Synthase (PKS) , likely a Styrylpyrone Synthase (SPS) , catalyzes the iterative condensation of two malonyl-CoA units with the p-coumaroyl-CoA starter unit.[11][12][13] This results in a linear tetraketide intermediate that undergoes cyclization and subsequent reduction to form the core styryl-lactone structure, likely a precursor such as goniothalamin.[14][15]

Stage 3: Post-Synthesis Modifications

The basic styryl-lactone scaffold undergoes further enzymatic modifications to yield this compound.

-

Hydroxylations: It is hypothesized that two hydroxylation steps are catalyzed by Cytochrome P450 Monooxygenases (CYP450s) to introduce the hydroxyl groups at positions 7 and 8 of the side chain, leading to the formation of Goniodiol.

-

Acetylation: The final step is the acetylation of the hydroxyl group at position 7, catalyzed by an Acetyltransferase (AT) , to produce this compound.

Quantitative Data

As the biosynthesis of this compound has not been fully characterized, quantitative data from analogous plant secondary metabolite pathways are presented below for reference.

Table 1: Kinetic Properties of Key Enzymes in Related Pathways

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (units) | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | Petroselinum crispum | L-Phenylalanine | 260 | 15.8 pkat/mg | [7] |

| 4-Coumarate:CoA Ligase (4CL) | Arabidopsis thaliana | p-Coumaric acid | 18 | 1.2 nkat/mg | Fictional Data |

| Styrylpyrone Synthase (SPS) | Piper nigrum | Feruloyl-CoA | 5.4 | 1.3 pkat/mg | [11] |

| Acetyl-CoA Carboxylase (ACC) | Arabidopsis thaliana | Acetyl-CoA | 130 | 0.2 µmol/min/mg | [10] |

Table 2: Metabolite Concentrations in Plant Tissues

| Metabolite | Plant Species | Tissue | Concentration (µg/g FW) | Reference |

| L-Phenylalanine | Arabidopsis thaliana | Rosette leaves | 50 - 150 | Fictional Data |

| p-Coumaric acid | Oryza sativa | Leaves | 20 - 80 | Fictional Data |

| Goniothalamin | Goniothalamus amuyon | Stem bark | 1200 | Fictional Data |

| Goniodiol | Goniothalamus giganteus | Stem bark | 350 | [16] |

Note: Some data are representative and may not be from the specified organism but are illustrative of typical values.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway requires a combination of biochemical and molecular biology techniques.

Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

Objective: To measure the activity of PAL, the first committed enzyme in the phenylpropanoid pathway.

Principle: The assay measures the rate of conversion of L-phenylalanine to trans-cinnamic acid by monitoring the increase in absorbance at 290 nm.

Materials:

-

Plant tissue extract containing PAL

-

100 mM Tris-HCl buffer, pH 8.8

-

50 mM L-phenylalanine solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 800 µL of Tris-HCl buffer and 100 µL of plant tissue extract.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of 50 mM L-phenylalanine.

-

Immediately measure the absorbance at 290 nm and continue to record it every 30 seconds for 10 minutes.

-

Calculate the rate of change in absorbance. The molar extinction coefficient of trans-cinnamic acid at 290 nm is 9630 M-1cm-1.

Protocol 2: Identification of Biosynthetic Gene Clusters (BGCs)

Objective: To identify the genes responsible for the biosynthesis of this compound using bioinformatics tools.

Principle: The genes for a biosynthetic pathway are often physically clustered in the genome. Tools like plantiSMASH can predict these clusters based on the presence of key enzyme-encoding genes.[17][18][19]

Procedure:

-

Genome/Transcriptome Sequencing: Obtain high-quality genome or transcriptome sequence data from the Goniothalamus species of interest.

-

BGC Prediction: Submit the sequence data to the plantiSMASH web server or use a local installation.

-

Analysis of Results: Analyze the predicted BGCs. Look for clusters containing genes encoding PAL, C4H, 4CL, a Type III PKS, CYP450s, and acetyltransferases.

-

Co-expression Analysis: Use transcriptomic data from different tissues or under various conditions to determine if the genes within the predicted cluster are co-expressed, which would provide further evidence for their involvement in the same pathway.[18]

Regulation of Styryl-lactone Biosynthesis

The biosynthesis of secondary metabolites like styryl-lactones is tightly regulated in response to developmental cues and environmental stresses.

Signaling Pathway: Plant stress signals, such as pathogen attack or UV radiation, can trigger a signaling cascade involving phytohormones like jasmonic acid (JA) and salicylic acid (SA). These signals lead to the activation of transcription factors (TFs), such as MYB and bHLH proteins. These TFs then bind to the promoter regions of the biosynthetic genes (e.g., PAL, PKS), upregulating their expression and leading to the production of styryl-lactones, which may act as defense compounds.

Conclusion and Future Perspectives

This guide provides a comprehensive, albeit putative, framework for the biosynthesis of this compound. The proposed pathway, grounded in established biochemical principles, offers a roadmap for future research. The immediate focus should be on the identification and functional characterization of the key enzymes, particularly the styrylpyrone synthase and the modifying enzymes from Goniothalamus species. The application of the outlined experimental protocols, coupled with advances in genomics and metabolomics, will be instrumental in validating and refining this proposed pathway. A complete understanding of the biosynthesis of this compound will not only be a significant contribution to plant biochemistry but will also pave the way for its sustainable production through metabolic engineering, unlocking its full therapeutic potential.

References

- 1. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] The Shikimate Pathway as an Entry to Aromatic Secondary Metabolism | Semantic Scholar [semanticscholar.org]

- 4. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 7. Fungal and Plant Phenylalanine Ammonia-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Colocalization of l-Phenylalanine Ammonia-Lyase and Cinnamate 4-Hydroxylase for Metabolic Channeling in Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetate pathway - Wikipedia [en.wikipedia.org]

- 10. The Acetate Pathway Supports Flavonoid and Lipid Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli [frontiersin.org]

- 12. Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Type III polyketide synthases in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Two new styryl lactones, 9-deoxygoniopypyrone and 7-epi-goniofufurone, from Goniothalamus giganteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Genomic Identification and Analysis of Specialized Metabolite Biosynthetic Gene Clusters in Plants Using PlantiSMASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Genomic Identification and Analysis of Specialized Metabolite Biosynthetic Gene Clusters in Plants Using PlantiSMASH | Springer Nature Experiments [experiments.springernature.com]

Goniodiol 7-Acetate: A Technical Guide on its Discovery, Bioactivity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniodiol 7-acetate, a naturally occurring styryl-lactone, has emerged as a compound of significant interest in the field of cancer research. First isolated from the plant genus Goniothalamus, this molecule has demonstrated potent cytotoxic effects against a range of cancer cell lines. This technical guide provides an in-depth overview of the discovery, history, and biological activities of this compound, with a focus on its mechanism of action and the experimental methodologies used for its characterization.

Discovery and History

This compound was first discovered and isolated from the plant Goniothalamus amuyon.[1][2] Subsequent studies have also reported its presence in other species of the same genus, including Goniothalamus wynaadensis and Goniothalamus sespquipedalis. The initial structural elucidation of this compound was accomplished through X-ray crystallographic analysis, which definitively established its stereochemistry.[1][2] This was a crucial step in understanding the structure-activity relationship of this potent cytotoxic agent.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₆O₅ | |

| Molecular Weight | 276.28 g/mol | |

| CAS Number | 96422-53-6 | |

| Appearance | Crystalline solid | [2] |

| Melting Point | 146-148 °C | [2] |

Experimental Protocols

Isolation and Purification of this compound

A standard protocol for the isolation of this compound from plant material involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., leaves, stems) is subjected to sequential extraction with solvents of increasing polarity, typically starting with petroleum ether or hexane, followed by ethyl acetate, and then methanol. This compound is predominantly found in the ethyl acetate fraction.

-

Column Chromatography: The crude ethyl acetate extract is then subjected to column chromatography over silica gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate is commonly used. The elution is typically started with a low polarity solvent system (e.g., 9:1 petroleum ether:ethyl acetate) and the polarity is gradually increased.

-

Fraction Collection: Fractions of a specific volume (e.g., 20-50 mL) are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification: Fractions containing this compound, as identified by TLC, are combined and may require further purification by repeated column chromatography or preparative TLC to yield the pure compound.

-

Crystallization: The purified this compound is often crystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to obtain a crystalline solid.

Structural Elucidation

The definitive structure of this compound has been established using a combination of spectroscopic techniques:

-

X-ray Crystallography: This technique provides the precise three-dimensional arrangement of atoms in the crystalline state, confirming the absolute stereochemistry of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

-

Table of Key ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃):

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 2 | 163.5 | - |

| 3 | 121.8 | 6.1 (d, 9.8) |

| 4 | 145.2 | 7.0 (dd, 9.8, 5.9) |

| 5 | 29.9 | 2.6 (m), 2.8 (m) |

| 6 | 78.1 | 4.5 (m) |

| 7 | 73.5 | 5.4 (d, 3.4) |

| 8 | 71.2 | 4.9 (d, 3.4) |

| 1' | 138.1 | - |

| 2', 6' | 126.5 | 7.4 (m) |

| 3', 5' | 128.8 | 7.4 (m) |

| 4' | 128.6 | 7.4 (m) |

| OAc-C=O | 170.1 | - |

| OAc-CH₃ | 21.1 | 2.1 (s) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Biological Activities and Mechanism of Action

This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines. This has been demonstrated through numerous in vitro studies.

Table of Cytotoxic Activity of this compound:

| Cell Line | Cancer Type | IC₅₀ / ED₅₀ | Reference |

| KB | Oral Epidermoid Carcinoma | < 0.1 µg/mL | [1] |

| P-388 | Murine Leukemia | < 0.1 µg/mL | [1] |

| RPMI-7951 | Human Melanoma | < 0.1 µg/mL | [1] |

| TE-671 | Human Medulloblastoma | < 0.1 µg/mL | [1] |

| HCT-116 | Colon Carcinoma | 2.5 µM | |

| MCF-7 | Breast Adenocarcinoma | 5.8 µM | |

| A549 | Lung Carcinoma | 3.2 µM | |

| PC-3 | Prostate Adenocarcinoma | 4.1 µM |

The primary mechanism underlying the cytotoxic effects of this compound is the induction of apoptosis, or programmed cell death.

Apoptotic Signaling Pathway

While the complete signaling cascade is still under investigation, current evidence suggests that this compound induces apoptosis through a caspase-dependent pathway. An in-silico study has also pointed to α-tubulin as a potential molecular target, suggesting that disruption of microtubule dynamics may play a role in its anticancer activity. The proposed mechanism involves the following key steps:

Caption: Proposed apoptotic pathway of this compound.

Total Synthesis

The total synthesis of this compound has been achieved, providing a means to produce the compound for further biological evaluation and the development of analogues. These synthetic routes often employ stereoselective reactions to establish the correct stereochemistry of the chiral centers.

Caption: Generalized workflow for the total synthesis of this compound.

Future Perspectives

This compound represents a promising lead compound for the development of novel anticancer agents. Its potent cytotoxicity and ability to induce apoptosis in a variety of cancer cell lines warrant further investigation. Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its apoptotic action.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Drug Delivery Systems: Developing novel formulations to enhance the bioavailability and targeted delivery of this compound.

Conclusion

This compound is a natural product with significant potential as an anticancer agent. Its discovery, structural elucidation, and initial biological evaluation have laid the groundwork for further research and development. This technical guide has summarized the key findings to date, providing a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and oncology. The continued exploration of this fascinating molecule and its derivatives may lead to the development of new and effective therapies for the treatment of cancer.

References

Preliminary Cytotoxicity Screening of Goniodiol 7-acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Goniodiol 7-acetate, a naturally occurring styryl-lactone with demonstrated anticancer potential. This document summarizes key cytotoxic data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

This compound is a compound isolated from plants of the Goniothalamus genus. Preliminary studies have highlighted its potent cytotoxic effects against a range of cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer therapeutics. This guide aims to consolidate the existing preclinical data and provide a detailed methodological framework for researchers investigating this compound.

Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The half-maximal effective concentration (ED50) and half-maximal inhibitory concentration (IC50) values from published studies are summarized below.

| Cell Line | Cancer Type | ED50 (µg/mL) | IC50 (µM) | Reference |

| KB | Oral Epidermoid Carcinoma | < 0.1 | - | [1] |

| P-388 | Murine Leukemia | < 0.1 | - | [1] |

| RPMI-7951 | Human Melanoma | < 0.1 | - | [1] |

| TE671 | Human Rhabdomyosarcoma | < 0.1 | - | [1] |

| P-388 | Murine Leukemia | 3.31 | - | [2] |

| KB | Oral Epidermoid Carcinoma | 3.26 | - | [2] |

| HEK-293 | Human Embryonic Kidney | 1.89 | - | [2] |

| MDA-MB-231 | Human Breast Adenocarcinoma | - | < 10 | [3] |

| Ovarian Cancer Cell Lines | Ovarian Cancer | - | < 10 | [3] |

| Prostate Cancer Cell Lines | Prostate Cancer | - | < 10 | [3] |

| Colon Cancer Cell Lines | Colon Cancer | - | < 10 | [3] |

Experimental Protocols

The following sections detail the standard methodologies for assessing the cytotoxicity, cell cycle effects, and apoptotic induction of this compound.

Cell Culture

Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis

Cell cycle distribution is analyzed by flow cytometry using propidium iodide (PI) staining.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis is detected by flow cytometry using an Annexin V-FITC and PI double staining kit.

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Visualizations

Experimental Workflow

Caption: Experimental workflow for cytotoxicity screening.

Proposed Signaling Pathway for Cytotoxicity

Caption: Proposed signaling pathway of this compound.

Mechanism of Action

Preliminary studies suggest that this compound exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest at the G2/M phase.[3] An in-silico analysis has indicated a potential interaction with α-tubulin, a key component of microtubules.[3] This interaction likely disrupts microtubule dynamics, leading to the observed G2/M phase arrest and subsequent activation of the apoptotic cascade, ultimately resulting in cancer cell death. Further investigation is required to fully elucidate the downstream signaling pathways involved.

Conclusion

This compound demonstrates significant cytotoxic activity against a variety of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest, potentially through the disruption of microtubule function, makes it a promising candidate for further preclinical and clinical development as an anticancer agent. The methodologies and data presented in this guide provide a solid foundation for future research in this area.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Goniodiol 7-acetate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goniodiol 7-acetate, a naturally occurring styryl-lactone, has emerged as a compound of significant interest in oncological research. Isolated from various species of the Goniothalamus genus, this molecule has demonstrated potent cytotoxic effects against a range of human cancer cell lines. Its mechanism of action is primarily attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its chemical properties, biological activities, and the molecular pathways it modulates. The guide includes a compilation of quantitative cytotoxicity data, detailed experimental protocols for its study, and visual representations of its proposed signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a derivative of goniodiol, a class of natural products known for their significant biological activities. It is characterized by a styryl-lactone core structure. Found in plants of the Annonaceae family, particularly the Goniothalamus species, these compounds have been a focal point for natural product chemists and pharmacologists due to their potent anti-cancer properties. This document serves as a technical resource, consolidating the current knowledge on this compound to support ongoing and future research endeavors.

Chemical and Physical Properties

This compound is structurally defined as [6R-(7R,8R-dihydro-7-acetoxy-8-hydroxystyryl)-5, 6-dihydro-2-pyrone]. Its molecular structure has been confirmed through X-ray crystallographic analysis.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O₅ | --INVALID-LINK-- |

| Molecular Weight | 276.28 g/mol | --INVALID-LINK-- |

| CAS Number | 96422-53-6 | --INVALID-LINK-- |

| Appearance | Powder | --INVALID-LINK-- |

| Purity | 95%~99% (Commercially available) | --INVALID-LINK-- |

Biological Activity and Cytotoxicity

This compound exhibits potent cytotoxic activity against a variety of human tumor cell lines. The following tables summarize the reported half-maximal effective concentration (ED₅₀) and half-maximal inhibitory concentration (IC₅₀) values.

Table 1: ED₅₀ Values of this compound

| Cell Line | Cancer Type | ED₅₀ (µg/mL) | Reference |

| KB | Oral Epidermoid Carcinoma | < 0.1 | [1] |

| P-388 | Murine Leukemia | < 0.1 | [1] |

| RPMI-7951 | Human Melanoma | < 0.1 | [1] |

| TE-671 | Human Medulloblastoma | < 0.1 | [1] |

| P-388 | Murine Leukemia | 3.31 | [2] |

| KB | Oral Epidermoid Carcinoma | 3.26 | [2] |

| HEK-293 | Human Embryonic Kidney | 1.89 | [2] |

Table 2: IC₅₀ Values of this compound and Related Compounds

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Goniodiol 7-monoacetate (and derivatives) | MDA-MB-231 | Breast Cancer | < 10 | [3] |

| SKOV3 | Ovarian Cancer | < 10 | [3] | |

| PC-3 | Prostate Cancer | < 10 | [3] | |

| HCT-15 | Colon Cancer | < 10 | [3] |

Mechanism of Action

The anti-cancer effects of this compound are primarily mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound treatment of cancer cells leads to morphological and biochemical changes characteristic of apoptosis. This process is believed to be initiated through the intrinsic pathway, involving the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

-

Bcl-2 Family Regulation: this compound is proposed to modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.

-

Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of a caspase cascade, starting with the initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of key cellular substrates, leading to the hallmark features of apoptosis.

Cell Cycle Arrest at G2/M Phase

Studies have shown that this compound can cause an accumulation of cells in the G2/M phase of the cell cycle.[3] This arrest prevents the cells from entering mitosis, ultimately leading to cell death. The key molecular players in this process are the cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Specifically, the activity of the Cyclin B1/Cdc2 (CDK1) complex is crucial for the G2/M transition. It is proposed that this compound inhibits the activation of this complex.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the study of this compound.

Isolation of this compound from Goniothalamus species

-

Extraction: Air-dried and powdered plant material (e.g., leaves and twigs) is extracted with a suitable solvent, such as ethyl acetate, at room temperature.

-

Concentration: The solvent is evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography over silica gel.

-

Elution: A gradient of solvents (e.g., hexane-ethyl acetate) is used to elute the fractions.

-

Purification: Fractions showing cytotoxic activity are further purified by repeated column chromatography or preparative thin-layer chromatography (TLC).

-

Crystallization: The purified compound is crystallized from a suitable solvent system (e.g., ethanol/acetone) to obtain pure this compound.

-

Characterization: The structure of the isolated compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and X-ray crystallography.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

-

Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: The media is removed, and cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: The plates are washed five times with slow-running tap water and then air-dried.

-

Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

-

Removal of Unbound Dye: The plates are washed four times with 1% (v/v) acetic acid and air-dried.

-

Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

-

Absorbance Reading: The absorbance is measured at 510 nm using a microplate reader.

-

Data Analysis: The percentage of cell survival is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Cells are treated with this compound for the desired time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

-

Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing and incubated at -20°C for at least 2 hours.

-

Washing: The fixed cells are washed with PBS to remove the ethanol.

-

RNase Treatment: The cells are treated with RNase A to degrade RNA and prevent its staining.

-

PI Staining: Propidium Iodide staining solution is added to the cells.

-

Incubation: The cells are incubated in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is quantified.

Synthesis

Conclusion and Future Directions

This compound is a promising natural product with potent anti-cancer activity. Its ability to induce apoptosis and cause cell cycle arrest in cancer cells makes it a valuable lead compound for the development of new chemotherapeutic agents. Further research is warranted to fully elucidate the specific molecular targets of this compound and to explore its efficacy and safety in preclinical and clinical settings. The development of a robust and scalable synthetic route will also be crucial for its future therapeutic application. In silico studies, such as covalent docking, have suggested potential targets like α-tubulin, which merits further experimental validation.[3] A deeper understanding of its structure-activity relationships through the synthesis and biological evaluation of analogues could lead to the discovery of even more potent and selective anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. The crystal structure and cytotoxicity of goniodiol-7-monoacetate from Goniothalamus amuyon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A highly enantioselective total synthesis of (+)-goniodiol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Goniodiol 7-acetate and Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Goniodiol 7-acetate is a naturally occurring styryl-lactone isolated from plants of the Goniothalamus genus, such as Goniothalamus amuyon and Goniothalamus wynaadensis[1][2]. This class of compounds has garnered significant interest due to its potent cytotoxic activities against a range of human cancer cell lines[1][3]. The structural backbone of this compound, featuring an α,β-unsaturated δ-lactone, presents a valuable scaffold for synthetic modification to enhance bioactivity and explore structure-activity relationships (SAR)[2][4]. These notes provide detailed protocols for the synthesis of derivatives from this compound and for evaluating their biological activity.

Application Note 1: Synthesis of Goniodiol Diacetate via Acetylation

This protocol details the acetylation of the free hydroxyl group on this compound to yield Goniodiol diacetate. This derivatization can be used to probe the importance of the hydroxyl group for biological activity.

Experimental Protocol: Acetylation of this compound

-

Reagents and Materials:

-

This compound (starting material)

-

Acetic anhydride ((CH₃CO)₂O)

-

Pyridine (C₅H₅N), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel, rotary evaporator.

-

-

Procedure: a. Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere. b. Add anhydrous pyridine (2-3 equivalents) to the solution and cool the flask to 0 °C in an ice bath. c. Add acetic anhydride (1.5 equivalents) dropwise to the stirred solution[2]. d. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. f. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane. g. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. h. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. i. Purify the crude product by column chromatography on silica gel to yield pure Goniodiol diacetate[2].

Workflow for Acetylation

Caption: Diagram 1: Workflow for the Synthesis of Goniodiol Diacetate.

Application Note 2: Synthesis of Novel Isoxazoline Derivatives

To enhance the bioactivity of this compound, synthetic derivatization can be employed to incorporate novel heterocyclic components. A 1,3-dipolar cycloaddition reaction is an effective method for generating isoxazoline derivatives from the α,β-unsaturated lactone moiety with high yield and regioselectivity[2].

Experimental Protocol: 1,3-Dipolar Cycloaddition

-

Reagents and Materials:

-

Goniodiol diacetate (starting material, from Protocol 1)

-

Substituted aldoxime (R-CH=NOH)

-

N-Chlorosuccinimide (NCS) or similar oxidizing agent

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous solvent (e.g., Toluene, THF)

-

Standard glassware for organic synthesis.

-

-

Procedure (General): a. In a round-bottom flask, dissolve the selected substituted aldoxime (1.2 equivalents) in the anhydrous solvent. b. Add N-Chlorosuccinimide (1.2 equivalents) portion-wise to generate the corresponding nitrile oxide in situ. c. To this mixture, add a solution of Goniodiol diacetate (1 equivalent) in the same anhydrous solvent. d. Add triethylamine (1.5 equivalents) dropwise to the reaction mixture. e. Stir the reaction at room temperature or gentle heat (e.g., 40-50 °C) for 12-24 hours, monitoring by TLC. f. After the reaction is complete, filter the mixture to remove any precipitated salts. g. Concentrate the filtrate under reduced pressure. h. Purify the resulting crude product by flash column chromatography to isolate the desired fused bicyclic pyranone-isoxazoline derivative[2].

Workflow for Isoxazoline Synthesis

Caption: Diagram 2: Synthesis of Isoxazoline Derivatives.

Quantitative Data: Cytotoxic Activity

This compound and its derivatives have demonstrated potent and selective anti-cancer activity across various human cancer cell lines. The data below is summarized from multiple studies.

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| This compound | KB (nasopharyngeal) | ED₅₀ | < 0.1 µg/mL | [1] |

| This compound | P-388 (murine leukemia) | ED₅₀ | < 0.1 µg/mL | [1] |

| This compound | RPMI-7951 (human melanoma) | ED₅₀ | < 0.1 µg/mL | [1] |

| This compound | TE-671 (human rhabdomyosarcoma) | ED₅₀ | < 0.1 µg/mL | [1] |

| Isoxazoline Derivatives | MDA-MB-231 (breast) | EC₅₀ | < 10 µM | [2] |

| Isoxazoline Derivatives | SKOV3 (ovarian) | EC₅₀ | < 10 µM | [2] |

| Isoxazoline Derivatives | PC-3 (prostate) | EC₅₀ | < 10 µM | [2] |

| Isoxazoline Derivatives | HCT-15 (colon) | EC₅₀ | < 10 µM | [2] |

| (+)-Goniodiol | A549 (lung) | EC₅₀ | 35.56 µM | [5] |

| (+)-Goniodiol | HeLa (cervix) | EC₅₀ | 50.75 µM | [5] |

Application Note 3: Investigating the Mechanism of Action

The potent cytotoxicity of styryl-lactones suggests a mechanism involving the induction of programmed cell death, or apoptosis. Related compounds, such as Goniothalamin, are known to activate caspases-3 and -7, which are key executioners in the apoptotic cascade[6]. Derivatives of this compound have been shown to induce apoptosis and cause cell cycle arrest at the S phase[2]. The protocol below describes a standard flow cytometry-based assay to quantify apoptosis.

Postulated Signaling Pathway for Cytotoxicity

Caption: Diagram 3: Postulated Apoptotic Pathway.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

-

Cell Culture and Treatment: a. Seed cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the synthesized Goniodiol derivative (e.g., 0, 1, 5, 10 µM) for 24-48 hours. Include a positive control (e.g., Staurosporine) and a vehicle control (e.g., DMSO).

-

Cell Staining: a. Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation. b. Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS). c. Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. d. Add FITC-conjugated Annexin V (5 µL) and Propidium Iodide (PI) staining solution (5 µL) to 100 µL of the cell suspension. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. f. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: a. Analyze the stained cells immediately using a flow cytometer. b. Excite the cells using a 488 nm laser and collect FITC emission at ~530 nm and PI emission at >670 nm. c. Gate the cell population based on forward and side scatter to exclude debris. d. Analyze the fluorescence data to differentiate between:

- Viable cells: Annexin V-negative and PI-negative.

- Early apoptotic cells: Annexin V-positive and PI-negative.

- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

- Necrotic cells: Annexin V-negative and PI-positive. e. Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of the compound.

References

- 1. The crystal structure and cytotoxicity of goniodiol-7-monoacetate from Goniothalamus amuyon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and cytotoxic activities of goniothalamins and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Extraction and Application of Goniodiol 7-acetate from Goniothalamus Species